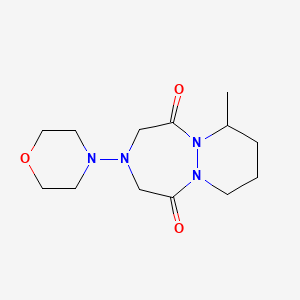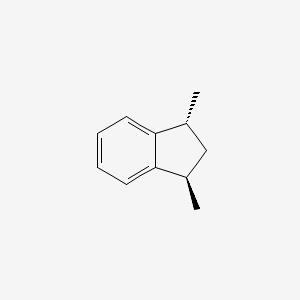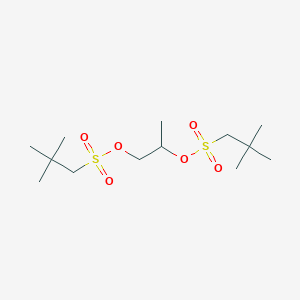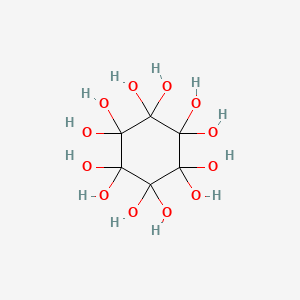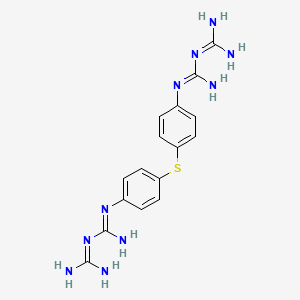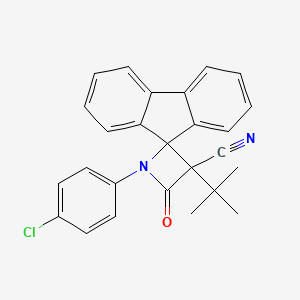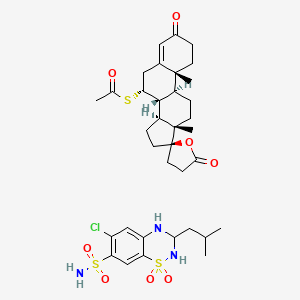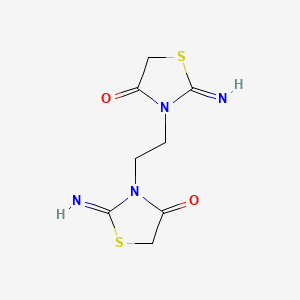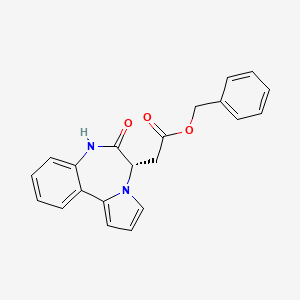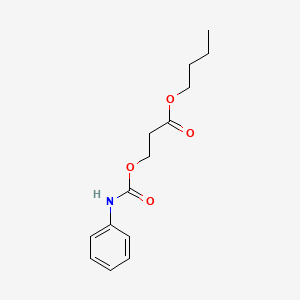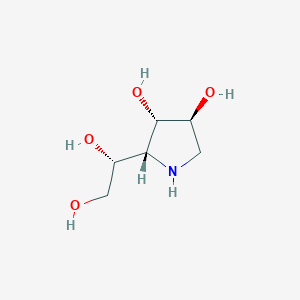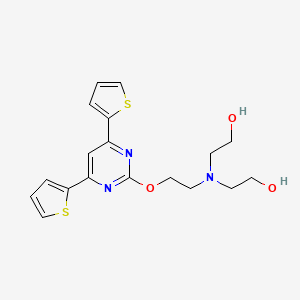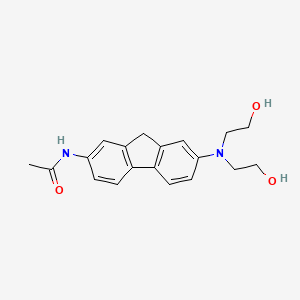
N-(7-(Bis(2-hydroxyethyl)amino)-9H-fluoren-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-(Bis(2-hydroxyethyl)amino)-9H-fluoren-2-yl)acetamide: is a complex organic compound that features a fluorenyl group substituted with bis(2-hydroxyethyl)amino and acetamide functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-(Bis(2-hydroxyethyl)amino)-9H-fluoren-2-yl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of 7-amino-9H-fluorene with diethanolamine under controlled conditions to form the bis(2-hydroxyethyl)amino derivative. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process involves careful control of reaction parameters to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .
Analyse Des Réactions Chimiques
Types of Reactions: N-(7-(Bis(2-hydroxyethyl)amino)-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorenone derivatives, while reduction can produce fluorenylamines .
Applications De Recherche Scientifique
Chemistry: N-(7-(Bis(2-hydroxyethyl)amino)-9H-fluoren-2-yl)acetamide is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to its fluorenyl group, which exhibits strong fluorescence properties. It is also investigated for its interactions with biomolecules .
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It is evaluated for its ability to interact with specific biological targets, such as enzymes and receptors, which could lead to the development of new drugs .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its structural properties contribute to the development of high-performance materials .
Mécanisme D'action
The mechanism of action of N-(7-(Bis(2-hydroxyethyl)amino)-9H-fluoren-2-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The fluorenyl group can intercalate with DNA, while the bis(2-hydroxyethyl)amino and acetamide functionalities can form hydrogen bonds with proteins. These interactions can modulate the activity of biological pathways, leading to various effects .
Comparaison Avec Des Composés Similaires
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES): A zwitterionic buffer used in biochemical research.
N,N-Bis(2-hydroxyethyl)ethylenediamine: Used in the synthesis of chelating agents and as a cross-linking agent.
2-Hydroxy-N,N-bis(2-hydroxyethyl)acetamide: A related compound with similar functional groups.
Uniqueness: N-(7-(Bis(2-hydroxyethyl)amino)-9H-fluoren-2-yl)acetamide is unique due to its fluorenyl core, which imparts distinct fluorescence properties and potential for DNA intercalation. This makes it particularly valuable in applications requiring fluorescent labeling and molecular recognition .
Propriétés
Numéro CAS |
6583-96-6 |
|---|---|
Formule moléculaire |
C19H22N2O3 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
N-[7-[bis(2-hydroxyethyl)amino]-9H-fluoren-2-yl]acetamide |
InChI |
InChI=1S/C19H22N2O3/c1-13(24)20-16-2-4-18-14(11-16)10-15-12-17(3-5-19(15)18)21(6-8-22)7-9-23/h2-5,11-12,22-23H,6-10H2,1H3,(H,20,24) |
Clé InChI |
AJCMLFDCKWGHQR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



